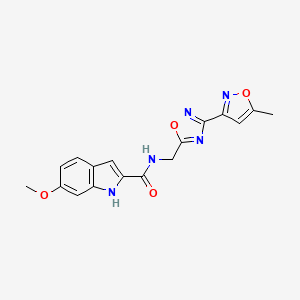

6-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

説明

特性

IUPAC Name |

6-methoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-9-5-13(21-25-9)16-20-15(26-22-16)8-18-17(23)14-6-10-3-4-11(24-2)7-12(10)19-14/h3-7,19H,8H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYIADVBXDKIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds have been found to exhibit antiproliferative activities against a panel of six cancer cell lines.

Mode of Action

It is known that similar compounds have potential anticancer activity mediated via inhibition of cancer cell proliferation and induction of apoptosis.

Biochemical Pathways

It is known that similar compounds can affect multiple pathways involved in cell proliferation and apoptosis.

Pharmacokinetics

Similar compounds have been found to degrade after 2 hours of incubation with human serum.

生物活性

6-Methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.31 g/mol. The structure includes an indole core, a methoxy group, and an oxadiazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of 6-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the oxadiazole ring and subsequent coupling with the indole derivative.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound showed promising antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. For example, derivatives with similar structures have reported IC50 values ranging from 2.2 µM to 8.7 µM against breast cancer (MCF-7) and colorectal cancer (HCT 116) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide | MCF-7 | 3.1 |

| Similar Derivative | HCT116 | 3.7 |

| Similar Derivative | HEK293 | 5.3 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Antifungal Activity : In bioassays conducted by Syngenta, several synthesized compounds with structural similarities exhibited higher antifungal activity than standard antifungal agents . This suggests that the oxadiazole component may enhance the antifungal efficacy of indole derivatives.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies highlight the efficacy of related compounds:

- Case Study on Anticancer Activity : A study involving a series of oxadiazole derivatives demonstrated their ability to induce apoptosis in MCF-7 cells through mitochondrial pathways .

- Case Study on Antifungal Efficacy : Research showed that certain indole-based oxadiazoles had a significant effect against Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungals .

科学的研究の応用

6-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound containing multiple heterocyclic rings, including an indole, an isoxazole, and an oxadiazole moiety. It also features a methoxy group and a carboxamide functional group, which contribute to its chemical reactivity and biological properties. The presence of these diverse functional groups enables the compound to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Potential Applications

- Anticancer Properties Preliminary studies suggest that 6-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide exhibits significant biological activity and has been associated with potential anticancer properties, likely due to its ability to interact with specific enzymes or receptors involved in cell proliferation and apoptosis.

- Antimicrobial Activity Compounds containing similar structural motifs have shown antibacterial and antifungal activities, indicating that this compound may also possess similar therapeutic potentials.

- Medicinal Chemistry Due to its complex structure, which includes a triazole ring and oxadiazole moiety, 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has garnered interest in medicinal chemistry because triazole ring and oxadiazole moiety are known for their diverse biological activities.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 6-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide with analogous heterocyclic derivatives, emphasizing structural variations and physicochemical properties:

Key Observations:

Bioisosteric Replacements: The target compound’s 1,2,4-oxadiazole ring is replaced with a benzimidazole in compound 26 , altering electronic properties and binding affinity.

Substituent Effects: The 5-methylisoxazole group in the target compound contrasts with the 5-amino-3-methylisoxazole in 11i , where the amino group may enhance hydrogen-bonding capacity. The methoxypropyl side chain in introduces flexibility compared to the rigid oxadiazole-isoxazole linker in the target compound.

Molecular Weight and Solubility :

- The target compound’s estimated molecular weight (~435) is comparable to but higher than simpler analogs like . This may impact pharmacokinetics (e.g., oral bioavailability).

Research Findings and Implications

- Synthetic Challenges : The oxadiazole-isoxazole-indole architecture requires multi-step synthesis, as seen in related compounds (e.g., reflux conditions in ).

- Thermochemical Stability : Density-functional theory (DFT) studies (as in ) could predict the target compound’s stability, given the oxadiazole’s resistance to hydrolysis.

Q & A

Q. Yield Optimization :

- Adjust stoichiometric ratios (e.g., 1.1:1 molar ratio for formyl indole derivatives) .

- Optimize reaction temperature (reflux vs. room temperature) and catalyst load (e.g., sodium acetate) .

- Use anhydrous solvents and inert atmospheres to minimize side reactions .

How is structural integrity and purity validated for this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 confirms methoxy (δ ~3.8–4.0 ppm), isoxazole (δ ~6.5–7.5 ppm), and indole proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Matches observed [M+H]+ with theoretical values (e.g., <1 ppm error) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

What biological assays are relevant for evaluating its activity?

Level: Basic

Answer:

- Mitochondrial assays : Measure oxygen consumption (Clark electrode) and membrane potential (Rh123 fluorescence) in purified mouse liver mitochondria .

- Enzyme inhibition : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .

- Cellular viability : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2) with EC50 calculations .

How can contradictory bioactivity data in mitochondrial assays be resolved?

Level: Advanced

Answer: Contradictions may arise from:

- Compound stability : Degradation in DMSO (>1% v/v) or aqueous buffers. Verify stability via HPLC before assays .

- Mitochondrial preparation : Ensure intact respiratory chain integrity using control substrates (e.g., succinate for Complex II) .

- Assay interference : Test for fluorescence quenching (e.g., Rh123) or auto-oxidation artifacts. Include controls like FCCP (uncoupler) and rotenone (Complex I inhibitor) .

How does the methoxy group at position 6 influence biological activity?

Level: Advanced

Answer:

- Lipophilicity : The methoxy group increases logP, enhancing membrane permeability (critical for mitochondrial targeting) .

- Binding interactions : In kinase assays, electron-donating groups like methoxy improve hydrophobic interactions with enzyme pockets (e.g., ATP-binding sites) .

- SAR insights : Derivatives without the methoxy group show reduced activity in mitochondrial assays, suggesting its role in target engagement .

What strategies improve solubility for in vivo studies?

Level: Advanced

Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the indole NH or methoxy position .

- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin-based carriers .

- Structural analogs : Replace the methoxy group with hydrophilic substituents (e.g., hydroxyl) while monitoring activity trade-offs .

How to address low reproducibility in synthetic batches?

Level: Advanced

Answer:

- Reagent quality : Use freshly distilled acetic acid and anhydrous sodium acetate to avoid moisture-induced side reactions .

- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation (e.g., amidoxime cyclization) .

- Purification consistency : Standardize recrystallization conditions (e.g., cooling rate, solvent ratios) across batches .

What computational tools predict its pharmacokinetic properties?

Level: Advanced

Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (∼2.5), solubility (∼50 µM), and cytochrome P450 interactions .

- Molecular docking : Simulate binding to mitochondrial targets (e.g., Complex I) using AutoDock Vina with cryo-EM structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。